molecular formula C21H19N5O2 B2516484 4-亚氨基-6-(4-(异丙基)苯基)-3-苯基-1,3,7-三氢-5,7-二氮杂喹唑啉-2,8-二酮 CAS No. 1119391-98-8

4-亚氨基-6-(4-(异丙基)苯基)-3-苯基-1,3,7-三氢-5,7-二氮杂喹唑啉-2,8-二酮

货号: B2516484
CAS 编号: 1119391-98-8
分子量: 373.416
InChI 键: DKPVESJUHTWKAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

二嗪衍生物已被研究用于其作为抗癌剂的潜力。该化合物的结构和官能团可能有助于抑制癌细胞生长或干扰特定途径。 研究人员探索其对不同癌症类型的疗效,包括白血病、乳腺癌和肺癌 .

CDK 抑制

该化合物的结构表明它可以作为细胞周期蛋白依赖性激酶 (CDK) 抑制剂。CDK 在细胞周期调节中起着至关重要的作用,抑制它们可以阻止细胞分裂。 研究其对特定 CDK 亚型(例如 CDK2 和 CDK5)的效力对于药物开发至关重要 .

抗菌特性

二嗪通常表现出抗菌活性。研究人员研究了该化合物对细菌、真菌和寄生虫的有效性。 其作为抗菌剂或抗真菌剂的潜力可以有助于对抗传染病 .

利尿作用

某些二嗪衍生物具有利尿特性,促进尿液生成并有助于体液平衡。 研究该化合物是否影响肾脏功能可能与治疗高血压或水肿等疾病有关 .

抗结核剂

鉴于结核病带来的全球健康挑战,具有抗结核活性的化合物至关重要。 研究人员正在探索这种二嗪衍生物是否对导致结核病的结核分枝杆菌有希望 .

超出癌症的生物活性

除了与癌症相关的应用外,研究人员还研究了与二嗪相关的其他生物活性。这些包括抗炎作用、镇痛特性和潜在的心血管益处。 了解其与生物靶标的相互作用对于药物开发至关重要 .

生物活性

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exhibit significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds displayed potent cytotoxicity against various cancer cell lines, suggesting that the structural features of this compound may enhance its efficacy as an anticancer agent .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been observed. For instance, some derivatives have been reported to inhibit enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in a mouse model with induced tumors. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects noted at therapeutic doses. The study concluded that the compound could be a viable candidate for further development in cancer therapy .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Anticancer Mechanism

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This pathway leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Mechanism

The antimicrobial action is believed to stem from interference with bacterial cell wall synthesis and disruption of membrane integrity. This leads to increased permeability and eventual cell lysis .

属性

IUPAC Name

4-amino-3-phenyl-6-(4-propan-2-ylphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-12(2)13-8-10-14(11-9-13)19-23-16-17(20(27)25-19)24-21(28)26(18(16)22)15-6-4-3-5-7-15/h3-12H,22H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPKADEBZDJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。